Entecavir

Description

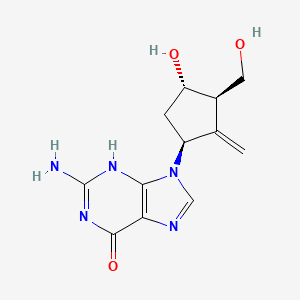

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046446 | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off white powder | |

CAS No. |

142217-69-4 | |

| Record name | Entecavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entecavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTECAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Entecavir's Tripartite Blockade of HBV Polymerase: A Mechanistic Deep Dive

Affiliation: Advanced Antiviral Research Division

Abstract: Entecavir (ETV) stands as a cornerstone in the therapeutic arsenal against chronic Hepatitis B virus (HBV) infection. Its profound and sustained viral suppression stems from a multi-faceted inhibition of the viral reverse transcriptase (RT), an enzyme indispensable for HBV replication. This technical guide elucidates the intricate molecular mechanisms underpinning this compound's action, providing a detailed exploration for researchers, virologists, and drug development professionals. We will dissect the tripartite inhibition of the HBV polymerase's core functions: priming, reverse transcription, and DNA synthesis. Furthermore, we will delve into the structural basis of its high potency and the genetic determinants of resistance, offering a comprehensive perspective grounded in authoritative research. This guide aims to provide not only a deep understanding of this compound's mechanism but also practical insights into the experimental methodologies used to characterize its antiviral activity.

The Central Target: Understanding the Multifunctional HBV Polymerase

The Hepatitis B virus polymerase is a unique and complex enzyme, central to the virus's replication strategy. Unlike other DNA viruses, HBV replicates via a process of reverse transcription of an RNA intermediate, a hallmark of retroviruses. The HBV polymerase is a large, multi-domain protein that orchestrates three distinct catalytic activities essential for the synthesis of the viral genome.[1][2] These domains are the terminal protein (TP), a spacer, the reverse transcriptase (RT), and an RNase H domain.[1][2][3][4]

-

Priming: The initiation of DNA synthesis is a protein-primed event.[2] The polymerase itself, specifically a tyrosine residue within the TP domain, acts as the primer for the synthesis of the first (negative) DNA strand.[1][5] This process begins with the polymerase binding to a specific stem-loop structure on the pregenomic RNA (pgRNA) called the epsilon (ε) loop.[6] The polymerase's TP domain provides a tyrosine residue that serves as the hydroxyl group for the covalent attachment of the first dGTP nucleotide.[1][5]

-

Reverse Transcription: Following priming, the polymerase, now covalently attached to this short DNA primer, commences the synthesis of the full-length, single-stranded negative-sense DNA, using the pgRNA as a template.[5][7] This process is characterized by the polymerase's RNA-dependent DNA polymerase activity.[1]

-

DNA-Dependent DNA Synthesis: After the pgRNA template is degraded by the polymerase's RNase H activity, the newly synthesized negative-sense DNA strand serves as the template for the synthesis of the positive-sense DNA strand.[1] This DNA-dependent DNA polymerase activity results in the formation of the characteristic partially double-stranded, relaxed circular DNA (rcDNA) found in mature virions.[1]

This trifunctional nature of the HBV polymerase presents multiple opportunities for therapeutic intervention. This compound is a prime example of a nucleoside analog designed to exploit these vulnerabilities at multiple stages.[5]

This compound's Molecular Onslaught: A Tripartite Inhibition

This compound is a guanosine nucleoside analog that, upon entering the host cell, undergoes phosphorylation by host cellular kinases to its active triphosphate form, this compound triphosphate (ETV-TP).[8][9][10] ETV-TP then acts as a competitive substrate for the natural deoxyguanosine triphosphate (dGTP) for incorporation by the HBV polymerase.[8][10][11][12] The true elegance and potency of this compound lie in its ability to disrupt all three key functions of the polymerase.[5][7][9][13]

Inhibition of Priming

The very first step of viral replication, the priming of DNA synthesis, is a key target of ETV-TP.[7][8] By competing with the natural dGTP, ETV-TP can be incorporated at the very beginning of the negative-strand DNA, thereby impeding the initial stages of viral replication.[8] This premature termination of the priming event prevents the formation of a functional polymerase-DNA complex, thereby halting any subsequent replication steps.

Disruption of Reverse Transcription

Should priming with dGTP occur normally, ETV-TP presents a second formidable barrier during the elongation of the negative-sense DNA strand. As the polymerase moves along the pgRNA template, it will eventually encounter a cytosine base. Here, ETV-TP can again compete with dGTP for incorporation.[8] The incorporation of this compound monophosphate (ETV-MP) into the growing DNA chain leads to chain termination.[8][14] This premature termination halts the elongation of the viral DNA.[8]

Blockade of Positive-Strand DNA Synthesis

In the final stage of genome replication, the synthesis of the positive-strand DNA is also susceptible to inhibition by ETV-TP.[8] The polymerase utilizes the newly synthesized negative-strand DNA as a template. At positions where a guanine is required, ETV-TP can be incorporated, once again leading to the termination of DNA synthesis.[8] This comprehensive, multi-stage inhibition is a key factor in this compound's potent antiviral activity and the high barrier to the development of clinical resistance.[8][15]

The following diagram illustrates the tripartite mechanism of action of this compound on the HBV polymerase.

Caption: Workflow for an in vitro HBV polymerase assay.

Conclusion

This compound's profound anti-HBV efficacy is a direct consequence of its multi-pronged attack on the viral polymerase. By inhibiting priming, reverse transcription, and positive-strand DNA synthesis, this compound presents a formidable barrier to viral replication. This tripartite mechanism, coupled with its high affinity for the polymerase active site, underpins its clinical utility as a first-line therapy for chronic Hepatitis B. A thorough understanding of this mechanism, from the molecular interactions to the genetic basis of resistance, is crucial for the ongoing development of novel anti-HBV strategies and for optimizing the clinical management of this global health challenge. The in vitro methodologies described provide a robust framework for the continued evaluation of current and future antiviral agents targeting the HBV polymerase.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

-

Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., ... & Tenney, D. J. (2007). Inhibition of hepatitis B virus polymerase by this compound. Journal of virology, 81(8), 3992-4001. [Link]

-

Tchesnokov, E. P., Obikhod, A., Schinazi, R. F., & Götte, M. (2007). Inhibition of hepatitis B virus polymerase by this compound. Antimicrobial agents and chemotherapy, 51(10), 3743-3746. [Link]

-

Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. Retrieved from [Link]

-

Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., ... & Tenney, D. J. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. American Society for Microbiology. [Link]

-

ICE-HBV. (n.d.). In Vitro Hepatitis B Virus Polymerase Priming Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Hepatitis B virus DNA polymerase. Retrieved from [Link]

-

Clark, D. N., & Hu, J. (2015). Unveiling the roles of HBV polymerase for new antiviral strategies. Future virology, 10(8), 953-965. [Link]

-

Yim, H. J., & Lok, A. S. (2006). The saga of this compound. Hepatology international, 1(1), 1-4. [Link]

-

Scott, L. J., & Keating, G. M. (2009). This compound: a review of its use in chronic hepatitis B. Drugs, 69(8), 1003-1033. [Link]

-

Yeh, C. T., Chien, R. N., Chu, C. M., & Liaw, Y. F. (2007). Mechanism of this compound resistance of hepatitis B virus with viral breakthrough as determined by long-term clinical assessment and molecular docking simulation. Journal of virology, 81(21), 11946-11955. [Link]

-

Xu, C., Liu, Y., Xu, Z., & Wang, J. (2010). Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients. Virology journal, 7, 19. [Link]

-

Rodrigo, L. (2017, October 28). How this compound works in hepatitis B? ResearchGate. Retrieved from [Link]

-

Langley, D. R., et al. (2007). Mechanism of DNA chain termination by ETV. ResearchGate. Retrieved from [Link]

-

Yim, H. J., & Lok, A. S. (2007). Molecular diagnosis of this compound resistance. Clinical liver disease, 11(4), 865-881. [Link]

-

Clark, D. N., & Hu, J. (2017). In vitro assays for RNA binding and protein priming of hepatitis B virus polymerase. Methods in molecular biology (Clifton, N.J.), 1540, 151-164. [Link]

-

H R, A., & Littlejohn, M. (2022). Spacer Domain in Hepatitis B Virus Polymerase: Plugging a Hole or Performing a Role?. Journal of virology, 96(9), e0217021. [Link]

-

Clark, D. N., & Hu, J. (2017). In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase. SpringerLink. [Link]

-

ICE-HBV. (n.d.). Hepatitis B Virus Polymerase Epsilon RNA Binding Assays. Retrieved from [Link]

-

Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. ASM Journals. [Link]

-

H R, A., & Littlejohn, M. (2022). Spacer Domain in Hepatitis B Virus Polymerase: Plugging a Hole or Performing a Role?. Spectra. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Science Behind this compound: Targeting HBV Replication. Retrieved from [Link]

-

AIST. (2019, August 21). Researchers report mechanism of HBV drug this compound and the cause of drug resistance. Retrieved from [Link]

-

Jones, M., & Kottilil, S. (2020). Molecular, Evolutionary, and Structural Analysis of the Terminal Protein Domain of Hepatitis B Virus Polymerase, a Potential Drug Target. Viruses, 12(5), 569. [Link]

-

Yasutake, Y., Hattori, S., Hayashi, H., Matsuda, K., Ikarashi, M., Hishi, Y., ... & Maeda, K. (2021). Biochemical and structural properties of this compound-resistant hepatitis B virus polymerase with L180M/M204V mutations. Journal of virology, 95(16), e0032321. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018, February 10). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Scott, L. J., & Keating, G. M. (2009). This compound: a step forward in combating hepatitis B disease. Expert opinion on investigational drugs, 18(1), 85-98. [Link]

-

Watashi, K., et al. (2019). Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain. International journal of molecular sciences, 20(24), 6243. [Link]

Sources

- 1. Hepatitis B virus DNA polymerase - Wikipedia [en.wikipedia.org]

- 2. Unveiling the roles of HBV polymerase for new antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Spacer Domain in Hepatitis B Virus Polymerase: Plugging a Hole or Performing a Role? — Immunology [immunology.ox.ac.uk]

- 5. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. The saga of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Update on this compound in the management of severe forms of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound: a step forward in combating hepatitis B disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

Entecavir: A Deep Dive into Molecular Architecture and Antiviral Strategy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Entecavir, marketed under the brand name Baraclude, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2][3] It is a highly potent and selective antiviral agent, classified as a carbocyclic nucleoside analog of 2'-deoxyguanosine.[4][5] Its clinical success stems from a unique molecular structure that dictates a multifaceted mechanism of action, leading to profound suppression of viral replication and a high genetic barrier to resistance.[2][6] This guide provides an in-depth analysis of this compound's molecular architecture, its intricate interaction with the HBV polymerase, the critical relationship between its structure and activity, and the experimental methodologies used to characterize its function.

The Molecular Blueprint of this compound

This compound's efficacy is intrinsically linked to its distinct chemical structure, which mimics the natural nucleoside deoxyguanosine while incorporating key modifications that enhance its therapeutic profile.

Chemical Identity:

-

Chemical Name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one[5]

-

Molecular Formula: C₁₂H₁₅N₅O₃[4]

The structure consists of a guanine base attached to a carbocyclic cyclopentane ring. This carbocyclic moiety is a critical feature, replacing the furanose sugar found in natural nucleosides. This substitution confers stability against enzymatic cleavage by phosphorylases, thereby prolonging its intracellular presence. A pivotal element of this carbocyclic ring is the exocyclic methylene (=CH₂) group, which is indispensable for its potent antiviral activity.[7][8]

Caption: Molecular components of this compound.

Mechanism of Action: A Tripartite Inhibition of HBV Polymerase

This compound exerts its antiviral effect by targeting the HBV polymerase, a multi-functional enzyme essential for viral replication.[2][6] The process is not direct; this compound is a prodrug that requires intracellular activation.

Intracellular Activation Pathway:

-

Uptake: this compound enters the host cell.

-

Phosphorylation: Host cellular kinases sequentially phosphorylate this compound to its monophosphate, diphosphate, and finally, its active triphosphate form, this compound triphosphate (ETV-TP).[6][9]

-

Accumulation: ETV-TP has a long intracellular half-life of approximately 15 hours, allowing for sustained inhibitory pressure on the virus.[9][10]

Once formed, ETV-TP potently and selectively inhibits all three functional activities of the HBV polymerase by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[9][11]

-

Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis, where the polymerase primes its own reverse transcription.[6][9][11]

-

Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pre-genomic RNA (pgRNA) template.[6][9][11]

-

Inhibition of Positive-Strand DNA Synthesis: ETV-TP prevents the synthesis of the positive-strand DNA, the final step in completing the viral genome.[6][11]

Incorporation of ETV-TP into the growing viral DNA chain results in functional chain termination.[12] Although this compound possesses a 3'-hydroxyl group, which typically allows for chain elongation, its unique carbocyclic structure creates steric constraints that prevent the subsequent addition of nucleotides, effectively halting DNA synthesis.[12]

Caption: this compound's mechanism of action.

Structure-Activity Relationship (SAR): The Keys to Potency

The high potency of this compound is not accidental but a result of specific structural features optimized for interaction with the HBV polymerase.

-

The Exocyclic Methylene Group: This is arguably the most critical feature for this compound's high potency. Studies comparing this compound to analogs lacking this group show a significant drop in antiviral activity.[7] Three-dimensional modeling suggests this moiety fits into a unique hydrophobic pocket within the dNTP binding site of the HBV polymerase, enhancing binding affinity and potency.[12]

-

The Carbocyclic Ring: This modification provides two key advantages. First, it locks the molecule in a conformation that is favorable for binding to the polymerase. Second, it imparts resistance to degradation by cellular enzymes that would typically cleave the glycosidic bond of a natural nucleoside.

-

Stereochemistry: The specific stereochemistry of the cyclopentyl ring's substituents ((1S,3R,4S)) is crucial for the correct positioning of the hydroxyl and hydroxymethyl groups, mimicking the 3'- and 5'-hydroxyls of deoxyguanosine, which are essential for recognition by both cellular kinases and the viral polymerase.

Antiviral Potency and Resistance Profile

This compound demonstrates exceptional potency against both wild-type and lamivudine-resistant HBV strains. Its high genetic barrier to resistance is a significant clinical advantage.

| Parameter | Wild-Type HBV | Lamivudine-Resistant HBV (rtM204V) | Note |

| EC₅₀ | 0.004 µM | 0.026 µM (median) | EC₅₀ is the concentration for 50% reduction in HBV DNA synthesis in cell culture.[9] |

| Kᵢ (for HBV Polymerase) | 0.0012 µM | - | Kᵢ is the inhibition constant for the enzyme. |

Data compiled from product information and scientific literature.[9]

Resistance to this compound in treatment-naïve patients is rare, occurring in about 1% of patients after five years of therapy.[13] It typically requires a "two-hit" mechanism. The virus must first acquire a primary lamivudine resistance mutation (e.g., rtM204V/I often accompanied by rtL180M).[13] This initial mutation slightly reduces susceptibility to this compound. Subsequently, one or more secondary mutations at positions like rtT184, rtS202, or rtM250 are required for clinically significant resistance to emerge.[13][14]

Key Experimental Methodologies

Workflow: Chemical Synthesis of this compound

The total synthesis of this compound is a complex multi-step process. While numerous routes have been developed, a common strategy involves the stereoselective construction of the functionalized carbocyclic core, followed by coupling with a protected guanine derivative.

Caption: Generalized synthetic workflow for this compound.

Protocol: In Vitro Antiviral Activity Assay (EC₅₀ Determination)

This protocol outlines a standard method for determining the concentration of this compound that inhibits 50% of HBV replication in a cell culture system.

Objective: To quantify the antiviral potency of this compound against HBV.

Materials:

-

HepG2 cells (human liver cell line)

-

Plasmids containing a greater-than-unit-length HBV genome

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound stock solution

-

Reagents for DNA extraction and quantitative PCR (qPCR)

Methodology:

-

Cell Seeding: Plate HepG2 cells in multi-well plates and allow them to adhere overnight.

-

Transfection: Transfect the cells with the HBV-containing plasmid using a suitable transfection reagent. This initiates HBV gene expression and replication.

-

Drug Treatment: After 24 hours, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound (e.g., from 0.0001 µM to 1 µM). Include a "no-drug" control.

-

Incubation: Incubate the treated cells for 4-5 days to allow for viral replication.

-

DNA Extraction: Lyse the cells and selectively extract intracellular HBV core-associated DNA. This step is crucial to ensure only replicated viral DNA is measured, not the input plasmid DNA.

-

Quantification: Quantify the amount of HBV DNA in each sample using a validated qPCR assay targeting a specific region of the HBV genome.

-

Data Analysis: Plot the percentage of HBV DNA inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.

Self-Validation: The assay includes positive (no drug) and negative (untransfected cells) controls. The dose-response curve must exhibit a classic sigmoidal shape, and results should be reproducible across multiple experiments.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is vital for its clinical application.

| Pharmacokinetic Parameter | Value / Description | Reference |

| Absorption | Rapidly absorbed; peak plasma concentrations in 0.5-1.5 hours. | [3][15] |

| Bioavailability | Approximately 70% or higher. | [10][15] |

| Effect of Food | High-fat meal decreases Cmax and AUC; should be taken on an empty stomach. | [10] |

| Distribution | Extensively distributed in tissues. | [15] |

| Metabolism | Not a substrate, inhibitor, or inducer of the CYP450 enzyme system. Minor metabolism to glucuronide and sulfate conjugates. | [10][15] |

| Elimination | Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion. | [10][16] |

| Terminal Half-life | Approximately 128-149 hours. | [3][11] |

| Intracellular Half-life (active form) | ~15 hours for ETV-TP. | [9][10] |

Conclusion

This compound's success as a leading anti-HBV agent is a testament to rational drug design. Its unique carbocyclic guanosine structure, particularly the exocyclic methylene group, provides the basis for its potent, multi-pronged inhibition of the viral polymerase. This potent mechanism, combined with a favorable pharmacokinetic profile and a high genetic barrier to resistance, establishes this compound as a critical tool for the long-term management of chronic hepatitis B, effectively suppressing viral replication and reducing the risk of liver disease progression.

References

-

This compound - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

-

Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. Retrieved January 6, 2026, from [Link]

-

Total Synthesis of this compound. (2013, May 16). The Journal of Organic Chemistry - ACS Publications. Retrieved January 6, 2026, from [Link]

-

Total Synthesis of this compound: A Robust Route for Pilot Production. (2018, February 12). ACS Publications. Retrieved January 6, 2026, from [Link]

-

Inhibition of Hepatitis B Virus Polymerase by this compound. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

This compound resistance mutations rtL180M/T184L/M204V combined with rtA200V lead to tenofovir resistance. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

Synthesis of novel this compound analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

This compound Monograph for Professionals. (2024, December 10). Drugs.com. Retrieved January 6, 2026, from [Link]

-

This compound PK Fact Sheet. (n.d.). University of Liverpool. Retrieved January 6, 2026, from [Link]

-

Clinical Profile: this compound 0.5mg Tablets. (n.d.). GlobalRx. Retrieved January 6, 2026, from [Link]

-

Synthesis of this compound and its novel class of analogs. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

Total Synthesis of this compound. (2013, March 7). ACS Publications. Retrieved January 6, 2026, from [Link]

-

Resistance mutations of hepatitis B virus in this compound-refractory patients. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

This compound: A Review and Considerations for Its Application in Oncology. (2023, November 14). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Resistance mutations of hepatitis B virus in this compound-refractory patients. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Molecular Diagnosis of this compound Resistance. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice. (n.d.). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

-

This compound | C12H15N5O3 | CID 135398508. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]

-

This compound Baraclude. (n.d.). Hepatitis B Online - University of Washington. Retrieved January 6, 2026, from [Link]

-

This compound. (2018, February 10). LiverTox - NCBI Bookshelf - NIH. Retrieved January 6, 2026, from [Link]

-

Baraclude. (n.d.). accessdata.fda.gov. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). DrugFuture. Retrieved January 6, 2026, from [Link]

-

A novel this compound analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

-

Structures of this compound (1), carbocyclic dG (2), and target molecules (3). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Articles [globalrx.com]

- 4. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. A novel this compound analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

Entecavir: A Guanosine Nucleoside Analogue for the Inhibition of Hepatitis B Virus DNA Polymerase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B virus (HBV) infection is a significant global health issue, with millions of individuals at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The development of effective antiviral therapies is crucial for managing this condition. Entecavir is a potent and selective antiviral medication used in the treatment of chronic HBV infections.[1][2] This technical guide provides an in-depth exploration of this compound's core identity as a guanosine nucleoside analogue, its intricate mechanism of action, and its application in virological research.

Part 1: The Molecular Identity of this compound

Chemical Structure and Properties

This compound is a synthetic carbocyclic analogue of 2'-deoxyguanosine, a natural nucleoside.[3] Its chemical structure features a guanine base attached to a cyclopentyl ring containing a methylene group. This modification is critical to its function and distinguishes it from the natural deoxyguanosine substrate.[3] this compound is administered as a white to off-white powder, which is slightly soluble in water.[4]

| Property | Value | Source |

| Chemical Name | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, monohydrate | [4] |

| Molecular Formula | C12H15N5O3•H2O | [4] |

| Molecular Weight | 295.3 g/mol | [4] |

| CAS Number | 142217-69-4 | [5] |

| Solubility in Water | 2.4 mg/mL | [4] |

Synthesis and Formulation

This compound is synthesized through a multi-step chemical process. It is formulated for oral administration in the form of film-coated tablets and an oral solution.[4][6] The oral bioavailability of this compound is high, approaching 100%, and it is rapidly absorbed after administration.[2][7]

Part 2: Mechanism of Action - From Prodrug to Active Inhibitor

This compound is administered as a prodrug and must be activated within the host cell to exert its antiviral effect. This activation involves a series of phosphorylation steps to form the active triphosphate metabolite.

Intracellular Activation Pathway

Once inside the cell, this compound is efficiently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (ETV-TP).[4][8] This process is initiated by deoxyguanosine kinase.[9][10] ETV-TP has a prolonged intracellular half-life of 15 hours, which contributes to its potent antiviral activity and allows for once-daily dosing.[2][4]

Caption: Intracellular phosphorylation of this compound to its active triphosphate form.

Competitive Inhibition of HBV DNA Polymerase

ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral HBV DNA polymerase.[8][11] This competition is a key aspect of its mechanism of action. ETV-TP exhibits a high degree of specificity for the viral polymerase over host cellular DNA polymerases, which accounts for its favorable safety profile.[8]

Triple-Action Inhibition of HBV Replication

ETV-TP inhibits all three key functions of the HBV polymerase, effectively halting viral replication at multiple stages.[2][4][7]

-

Base Priming: It inhibits the initiation of DNA synthesis by preventing the priming of the HBV DNA polymerase.[2][11]

-

Reverse Transcription: ETV-TP is incorporated into the growing viral DNA chain during the reverse transcription of the negative-strand DNA from the pregenomic RNA.[2][8] This incorporation leads to chain termination, as this compound lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[8]

-

Positive-Strand DNA Synthesis: The synthesis of the positive-strand HBV DNA is also inhibited by the incorporation of ETV-TP, preventing the completion of the viral genome.[2][12]

Caption: this compound triphosphate inhibits three key stages of HBV replication.

Part 3: In Vitro and In Vivo Antiviral Activity

In Vitro Potency

This compound has demonstrated potent antiviral activity against HBV in cell culture models. In HepG2 cells transfected with wild-type HBV, this compound inhibited HBV DNA synthesis with a 50% effective concentration (EC50) of 0.004 µM.[4] Against lamivudine-resistant HBV strains, the median EC50 was 0.026 µM.[4]

| Virus Strain | EC50 (µM) | Source |

| Wild-Type HBV | 0.004 | [4] |

| Lamivudine-Resistant HBV | 0.026 (median) | [4] |

Pharmacokinetics and Pharmacodynamics in Humans

Following oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 0.5 to 1.5 hours.[2] It has a long terminal half-life of approximately 128 to 149 hours, which supports once-daily dosing.[2][7] The potent suppression of HBV replication by this compound leads to a rapid decline in serum HBV DNA levels in patients with chronic hepatitis B.[12][13]

Part 4: The Challenge of Antiviral Resistance

While this compound has a high genetic barrier to resistance in treatment-naïve patients, resistance can emerge, particularly in patients with pre-existing lamivudine resistance.[11][14]

Genetic Basis of this compound Resistance

Resistance to this compound is associated with specific amino acid substitutions in the HBV polymerase. The development of this compound resistance often requires the presence of lamivudine-resistance mutations (rtM204V/I with or without rtL180M) in addition to at least one other mutation at positions such as rtT184, rtS202, or rtM250.[11][15][16] Novel resistance mutations, such as rtI163V and rtA186T, have also been identified.[17]

Part 5: Experimental Protocols

Protocol: Determination of this compound's In Vitro Antiviral Activity (EC50) using a Cell-Based Assay

This protocol outlines a general method for determining the EC50 of this compound against HBV in a cell culture system, such as HepG2.2.15 cells, which stably produce HBV.

Methodology:

-

Cell Culture: Culture HepG2.2.15 cells in appropriate media and conditions.

-

Drug Treatment: Seed the cells in multi-well plates and treat with serial dilutions of this compound. Include a no-drug control.

-

Incubation: Incubate the treated cells for a defined period (e.g., 48 hours) to allow for HBV replication and drug action.

-

Quantification of Viral DNA: Extract viral DNA from the culture supernatant or intracellularly.

-

qPCR Analysis: Quantify the amount of HBV DNA using quantitative polymerase chain reaction (qPCR).

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viral DNA inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for determining the EC50 of this compound.

Protocol: Quantification of Intracellular this compound Triphosphate using LC-MS/MS

This protocol describes a general approach for quantifying the active form of this compound within cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Cell Treatment: Treat cells (e.g., primary human hepatocytes or HepG2 cells) with a known concentration of this compound for a specified time.

-

Cell Lysis: Wash the cells to remove extracellular drug and then lyse the cells to release intracellular contents.

-

Sample Preparation: Perform a protein precipitation and/or solid-phase extraction to clean up the cell lysate and isolate the nucleotide fraction.

-

LC-MS/MS Analysis: Separate the analytes using liquid chromatography and detect and quantify this compound triphosphate using a tandem mass spectrometer.

-

Data Analysis: Use a standard curve to determine the concentration of this compound triphosphate in the cell lysate.

Part 6: Conclusion and Future Directions

This compound stands as a cornerstone in the management of chronic hepatitis B due to its potent and selective inhibition of HBV DNA polymerase, high barrier to resistance in treatment-naïve patients, and favorable pharmacokinetic profile.[2] Its mechanism as a guanosine nucleoside analogue that requires intracellular activation and targets multiple steps in the viral replication process underscores the rational design of effective antiviral agents. Future research may focus on combination therapies to further enhance viral suppression and on strategies to overcome emerging resistance. Additionally, the potential repurposing of this compound for other therapeutic areas, such as oncology, is an emerging field of investigation.[18]

References

- What is the mechanism of this compound?

- What is the mechanism of this compound Maleate?

- Sasadeusz, J., et al. (2018). Resistance mutations of hepatitis B virus in this compound-refractory patients.

- Anderson, C. M., et al. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. Journal of Biological Chemistry, 298(5), 101876.

- Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(2), 341-348.

- Liu, Y., et al. (2018). This compound resistance mutations rtL180M/T184L/M204V combined with rtA200V lead to tenofovir resistance. Journal of Medical Virology, 90(5), 947-954.

- Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025-03-12). YouTube.

- Ogawa, E., et al. (2017). Characterization of novel this compound resistance mutations.

- Yim, H. J., & Lok, A. S. (2006).

- Langley, D. R., et al. (2007). Inhibition of hepatitis B virus polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(2), 341-348.

- Tassopoulos, N. C., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(2), 341-348.

- Chen, Y. C., et al. (2008). Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients. World Journal of Gastroenterology, 14(30), 4796-4802.

- This compound | C12H15N5O3 | CID 135398508 - PubChem. (n.d.).

- Anderson, C. M., et al. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. Journal of Biological Chemistry, 298(5), 101876.

- This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused r

- Yuen, M. F., & Lai, C. L. (2011). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B.

- This compound Baraclude - Treatment - Hepatitis B Online. (n.d.). University of Washington.

- Wang, Y., et al. (2017). Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice. Oncotarget, 8(52), 90317-90327.

- Yim, H. J., & Lok, A. S. (2007). Molecular Diagnosis of this compound Resistance. Clinical Liver Disease, 11(4), 865-881.

- Herve, J., et al. (2009). This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 53(1), 229-235.

- This compound Hydrate Reverse Transcriptase inhibitor. (n.d.). Selleck Chemicals.

- Baraclude - accessd

- This compound | Advanced Drug Monograph - MedP

- Langley, D. R., et al. (2007). This compound Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge. Antimicrobial Agents and Chemotherapy, 51(10), 341-348.

- Chayama, K., et al. (2007). Antiviral activity, dose-response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Journal of Gastroenterology, 42(10), 839-847.

- Delaney, W. E., et al. (2004). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 48(7), 2463-2471.

- Lee, S. H., et al. (2018). Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus.

- Fernandes, R., et al. (2023). This compound: A Review and Considerations for Its Application in Oncology. International Journal of Molecular Sciences, 24(22), 16365.

- de Man, R. A., et al. (2002). Viral dynamics during and after this compound therapy in patients with chronic hepatitis B.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 9. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of novel this compound resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound: A Review and Considerations for Its Application in Oncology [mdpi.com]

An In-depth Technical Guide to the Intracellular Phosphorylation of Entecavir

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Activation Pathway of a Potent Anti-HBV Agent

Entecavir (ETV), a guanosine nucleoside analog, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2] Its potent antiviral activity is not inherent to the parent drug but is unlocked through a crucial intracellular transformation: sequential phosphorylation to its active triphosphate form, this compound triphosphate (ETV-TP).[3][4] This metabolic activation is a prerequisite for its mechanism of action, which involves the competitive inhibition of all three functions of the HBV DNA polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[3] Understanding the nuances of this intracellular phosphorylation cascade is paramount for researchers in virology and drug development for several key reasons: it governs the therapeutic efficacy of the drug, influences the potential for drug resistance, and provides a framework for the development of next-generation nucleoside/nucleotide analogs. This guide provides a comprehensive technical overview of the intracellular phosphorylation of this compound, from the enzymatic players to detailed experimental protocols for its study.

The Enzymatic Cascade: A Multi-Step Intracellular Journey

This compound, upon entering the hepatocyte, embarks on a three-step phosphorylation journey, culminating in the formation of the pharmacologically active ETV-TP. This process is catalyzed by a series of host cellular kinases. While the complete picture of all involved enzymes is still an area of active research, a combination of direct experimental evidence and logical inference from known nucleotide metabolism pathways allows for the construction of a highly probable activation cascade.

Step 1: The Initial Phosphorylation to this compound-Monophosphate (ETV-MP)

The first phosphorylation step is often the rate-limiting step in the activation of nucleoside analogs. In the case of this compound, the identity of the primary cytosolic kinase responsible for this initial conversion remains to be definitively elucidated. However, evidence points to the following possibilities:

-

Mitochondrial Deoxyguanosine Kinase (dGK): A significant breakthrough in understanding this compound's metabolism came from a study demonstrating that mitochondrial dGK can phosphorylate this compound.[5][6] This enzyme, primarily located in the mitochondria, is responsible for phosphorylating deoxyguanosine.[5][6] While this finding is crucial, the primary site of HBV replication and this compound's action is within the nucleus and cytoplasm. The extent to which mitochondrial phosphorylation contributes to the cytosolic pool of ETV-MP is an area for further investigation. Some studies suggest a possible minor cytosolic localization of dGK, which could contribute to the initial phosphorylation step.[7]

-

Cytosolic Deoxycytidine Kinase (dCK): Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway with broad substrate specificity, known to phosphorylate various nucleoside analogs. While direct evidence for its action on this compound is not robustly established in the literature, its role in activating other guanosine analogs makes it a plausible candidate for the initial phosphorylation of this compound in the cytoplasm.

Step 2: Conversion to this compound-Diphosphate (ETV-DP)

Once ETV-MP is formed, the subsequent phosphorylation to the diphosphate form is likely catalyzed by guanylate kinase (GK) .[6][8] This enzyme specifically catalyzes the ATP-dependent phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP) in the natural purine metabolism pathway.[6][8] Given the structural similarity of ETV-MP to GMP, it is highly probable that GK recognizes it as a substrate.

Step 3: The Final Activation to this compound-Triphosphate (ETV-TP)

The final and critical step in the activation cascade is the conversion of ETV-DP to the active ETV-TP. This reaction is most likely carried out by nucleoside-diphosphate kinases (NDPKs) .[5][9] NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like ETV-DP), thereby maintaining the cellular pool of triphosphates.[5][9]

The intracellular half-life of the active ETV-TP is approximately 15 hours, which contributes to its potent and sustained antiviral effect.[10]

Visualizing the Pathway: A Graphviz Representation

Caption: A generalized workflow for studying intracellular this compound phosphorylation.

Detailed Protocol for Intracellular Metabolite Extraction

This protocol is a self-validating system designed to ensure complete cell lysis and efficient extraction of polar nucleotide metabolites while minimizing degradation.

-

Cell Seeding: Seed HepG2 cells or PHHs in 6-well or 12-well plates and allow them to adhere and reach approximately 80% confluency.

-

Drug Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound. For time-course experiments, incubate for various durations (e.g., 2, 6, 12, 24 hours). For dose-response experiments, use a range of this compound concentrations.

-

Cell Washing (Critical Step for Removing Extracellular Drug): At the end of the incubation period, aspirate the drug-containing medium. Immediately wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular drug.

-

Metabolite Extraction:

-

After the final wash, add 500 µL of ice-cold 70% methanol to each well.

-

Place the plates on a shaker at 4°C for 10 minutes to ensure complete cell lysis and extraction of intracellular metabolites.

-

Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Protein and Debris Precipitation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular this compound and its phosphorylated metabolites, and transfer it to a new, clean tube.

-

Sample Storage: The extracted samples can be stored at -80°C until analysis by LC-MS/MS.

Analytical Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its phosphorylated metabolites.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for the separation of this compound. [11][12]For the highly polar phosphorylated metabolites, a hydrophilic interaction liquid chromatography (HILIC) column or an ion-pair reversed-phase method may be necessary to achieve adequate retention and separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. [11]* Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of this compound and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

-

-

Quantification:

-

Standard Curves: Stable isotope-labeled internal standards for this compound and its phosphorylated forms are ideal for accurate quantification. If not available, structurally similar analogs can be used.

-

Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the intracellular phosphorylation and activity of this compound, compiled from various sources.

| Parameter | Value | Cell Type/System | Reference |

| Intracellular Half-life of ETV-TP | ~15 hours | - | [10] |

| IC50 for dG phosphorylation by dGK | 15.3 ± 2.2 µM | Rat Mitochondria | [5][6] |

| IC50 for dA phosphorylation by dGK | 0.034 ± 0.007 µM | Rat Mitochondria | [5][6] |

| Plasma Cmax (0.5 mg dose) | 4.2 ng/mL | Human | - |

| Plasma Cmax (1.0 mg dose) | 8.2 ng/mL | Human | - |

| Oral Bioavailability | ~100% | Human | - |

| Time to Peak Plasma Concentration | 0.5 - 1.5 hours | Human | [12] |

Conclusion and Future Directions

The intracellular phosphorylation of this compound is a highly efficient process that underpins its potent anti-HBV activity. While the roles of mitochondrial dGK and the likely involvement of cytosolic GK and NDPK have been discussed, the definitive identification of all the key kinases in the cytosolic pathway remains an important area for future research. A deeper understanding of this pathway will not only enhance our knowledge of this compound's pharmacology but also pave the way for the rational design of new nucleoside/nucleotide analogs with improved activation profiles and therapeutic indices. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this critical aspect of anti-HBV drug action.

References

-

Ward, A. S., Hsiung, C. H., Kesterson, D. G., Kamath, V. G., & McKee, E. E. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. Journal of Biological Chemistry, 298(5), 101876. [Link]

-

McKee, E. E., et al. (2022). This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. PubMed, 35358513. [Link]

-

Proteopedia. (2019). Nucleoside diphosphate kinase. Proteopedia. [Link]

-

ENCODE. (n.d.). HepG2 ATCC #: HB-8065 Tissue: liver Product Format: frozen Morpho. ENCODE. [Link]

-

Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Tassopoulos, N. A., et al. (2010). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 54(8), 3484-3493. [Link]

-

Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Altogen Biosystems. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. LiverTox. [Link]

-

Rao, R. N., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of this compound. Biomedical Chromatography, 28(11), 1536-1546. [Link]

-

Yuen, M. F., & Lai, C. L. (2009). The saga of this compound. Hepatology International, 3(1), 7-12. [Link]

-

Proteopedia. (2019). Guanylate kinase. Proteopedia. [Link]

-

Matthews, S. J. (2006). This compound for the treatment of chronic hepatitis B virus infection. Clinical Therapeutics, 28(2), 184-203. [Link]

-

Arnér, E. S., & Eriksson, S. (1995). Human deoxycytidine kinase is located in the cell nucleus. Proceedings of the National Academy of Sciences, 92(11), 5092-5096. [Link]

-

Jüllig, M., & Eriksson, S. (2000). Analysis of intracellular localization of mdGK-1 and mdGK-2. ResearchGate. [Link]

-

Wikipedia. (n.d.). Nucleoside-diphosphate kinase. Wikipedia. [Link]

-

Wikipedia. (n.d.). Guanylate kinase. Wikipedia. [Link]

-

Bionumbers. (n.d.). from GMP to GTP. Bionumbers. [Link]

-

Kandeel, M., & Al-Taher, A. (2020). The GTPase hGBP1 converts GTP to GMP in two steps via proton shuttle mechanisms. Chemical Science, 11(3), 735-745. [Link]

-

FDA. (2013). N21-797S018 this compound Clinpharm BPCA. FDA.report. [Link]

Sources

- 1. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prospecbio.com [prospecbio.com]

- 3. A novel function for nucleoside diphosphate kinase in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 6. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. proteopedia.org [proteopedia.org]

- 9. Nucleoside diphosphate kinase - Proteopedia, life in 3D [proteopedia.org]

- 10. Localization of the human deoxyguanosine kinase gene (DGUOK) to chromosome 2p13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide on the Core Action of Entecavir on Hepatitis B Virus (HBV) DNA Synthesis

This guide provides a detailed examination of the molecular interactions between this compound and the Hepatitis B virus (HBV) replication machinery. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, supported by established experimental protocols and quantitative data.

Introduction: The Challenge of HBV and the Advent of this compound

Hepatitis B virus, a member of the Hepadnaviridae family, establishes a persistent infection characterized by the presence of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for viral RNAs, including the pregenomic RNA (pgRNA), which is essential for the reverse transcription process that generates new viral DNA. The central enzyme in this replication strategy is the HBV DNA polymerase, a multi-functional protein that is the primary target for antiviral therapies.

This compound emerged as a potent and selective antiviral agent against HBV. It is a guanosine nucleoside analogue with a chemical structure that makes it a highly effective inhibitor of the HBV polymerase. Its introduction into clinical practice marked a significant advancement in the management of chronic hepatitis B due to its high barrier to resistance and profound viral suppression.

Molecular Mechanism of Action: A Tripartite Inhibition

The antiviral activity of this compound is dependent on its intracellular phosphorylation to the active 5'-triphosphate form, this compound triphosphate (ETV-TP). This process is initiated by deoxyguanosine kinase. Once formed, ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase.

The inhibitory effect of this compound is uniquely comprehensive, targeting all three catalytic functions of the viral polymerase:

-

Priming: Inhibition of the initiation of DNA synthesis where the polymerase primes its own reverse transcription activity.

-

Reverse Transcription: Blockade of the synthesis of the negative-strand DNA from the pgRNA template.

-

DNA-Dependent DNA Synthesis: Prevention of the synthesis of the positive-strand DNA to complete the viral genome.

Incorporation of ETV-TP into the nascent viral DNA chain results in chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation. This multi-faceted inhibition contributes to its potent antiviral effect.

Caption: HBV replication cycle and the tripartite inhibition by this compound triphosphate.

Experimental Assessment of this compound's Antiviral Activity

The potency of this compound is quantified through a combination of cell-based and enzymatic assays. These assays are crucial for determining the drug's efficacy, selectivity, and potential for resistance.

Cell-Based Assay for HBV DNA Synthesis Inhibition

This assay utilizes an HBV-producing human hepatoblastoma cell line, such as HepG2 2.2.15, which is stably transfected with the HBV genome.

Protocol: HepG2 2.2.15 Assay

-

Cell Culture: Culture HepG2 2.2.15 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics in 6-well plates until confluent.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) for a period of 6-8 days. The medium containing the drug should be refreshed every 2 days.

-

DNA Extraction: After the treatment period, lyse the cells and extract intracellular HBV DNA using a viral DNA extraction kit.

-

Quantification of HBV DNA:

-

Southern Blot Analysis: Digest the extracted DNA with HindIII (which does not cut the HBV genome) to linearize any plasmid DNA and separate the replicative intermediates by agarose gel electrophoresis. Transfer the DNA to a nylon membrane and probe with a radiolabeled HBV DNA probe.

-

Quantitative PCR (qPCR): Alternatively, quantify the amount of HBV DNA using qPCR with primers specific for the HBV genome.

-

-

Data Analysis: Determine the concentration of this compound that inhibits HBV DNA replication by 50% (EC50). This is calculated by plotting the percentage of HBV DNA inhibition against the log concentration of this compound.

Caption: Workflow for determining this compound's EC50 in a cell-based assay.

Enzymatic Assay for HBV Polymerase Inhibition

This cell-free assay directly measures the inhibitory effect of this compound triphosphate on the enzymatic activity of purified HBV polymerase.

Protocol: HBV Polymerase Enzymatic Assay

-

Enzyme Preparation: Use purified recombinant HBV polymerase expressed in a suitable system (e.g., baculovirus).

-

Reaction Mixture: Prepare a reaction mixture containing the HBV polymerase, a template-primer complex (e.g., pgRNA template), dNTPs (including radiolabeled dGTP), and varying concentrations of this compound triphosphate.

-

Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.

-

Quantification: Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.

-

Data Analysis: Calculate the concentration of this compound triphosphate that inhibits polymerase activity by 50% (IC50).

Quantitative Analysis of Efficacy and Resistance

The following table summarizes the key quantitative data for this compound, highlighting its potent activity against wild-type HBV and the impact of resistance-associated mutations.

| Parameter | Wild-Type HBV | Lamivudine-Resistant (M204V/I) | This compound-Resistant (M204V/I + T184G/S202I) |

| EC50 (Cell-Based Assay) | 0.004 µM | 0.02 - 0.05 µM | > 1.0 µM |

| IC50 (Enzymatic Assay) | 0.003 - 0.007 µM | 0.08 - 0.2 µM | ~10-fold increase vs. LAM-R |

| Fold-Resistance | - | 5 - 12.5 fold | > 250 fold |

Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.

The data clearly indicates that while this compound retains activity against Lamivudine-resistant HBV strains, the addition of specific this compound-associated resistance mutations leads to a significant decrease in susceptibility.

Conclusion

This compound's profound and selective inhibition of HBV DNA synthesis is a direct result of its molecular structure and its tripartite mechanism of action against the viral polymerase. The experimental protocols detailed herein provide a framework for the continued study of its efficacy and the characterization of resistance profiles. This in-depth understanding is paramount for the development of next-generation antiviral therapies and the effective clinical management of chronic hepatitis B.

References

-

Title: this compound: a potent and selective inhibitor of hepatitis B virus replication. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

-

Title: this compound: A Review of its Use in Chronic Hepatitis B. Source: Drugs URL: [Link]

-

Title: A human hepatoblastoma cell line (HepG2 2.2.15) that constitutively produces hepatitis B virus. Source: Journal of Virological Methods URL: [Link]

-

Title: In Vitro Antiviral Activity and Resistance Profile of this compound. Source: Clinical Infectious Diseases URL: [Link]

-

Title: this compound as a potent anti-HBV agent. Source: Mini reviews in medicinal chemistry URL: [Link]

-

Title: Biochemical and structural basis for the selection of resistant variants of human hepatitis B virus polymerase by this compound. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

Introduction: A Paradigm Shift in Chronic Hepatitis B Treatment

An In-depth Technical Guide to the Discovery and Development of Entecavir

This compound (marketed as Baraclude) stands as a landmark achievement in antiviral therapy, offering patients with chronic hepatitis B (CHB) a potent, highly selective, and durable treatment option.[1][2] It is a carbocyclic guanosine nucleoside analogue that profoundly suppresses Hepatitis B Virus (HBV) replication by targeting the viral DNA polymerase.[3][4][5] The journey of this compound from a repurposed antiviral candidate to a first-line CHB therapy is a compelling narrative of rational drug design, meticulous preclinical evaluation, and robust clinical validation. This guide provides a comprehensive technical overview of its discovery, mechanism of action, synthetic pathways, and the clinical development that established its role in modern hepatology. The discovery and development process for this compound spanned over a decade before its first approval in the United States, highlighting the extensive research and testing required for such a novel compound.[6]

Part 1: Discovery and Lead Optimization - A Serendipitous Pivot

The origins of this compound trace back to a 1992 anti-herpes virus program at Squibb, where the compound was initially designated SQ-34676.[1] Its development for herpes simplex virus (HSV) was halted due to insufficient efficacy.[6] However, in 1995, researchers at Bristol-Myers Squibb (BMS), screening a library of compounds for activity against HBV, rediscovered its potential.[6] The compound, now known as BMS-200475, demonstrated exceptionally potent and selective activity against HBV in cell-based assays.[1][6]

This discovery was significant because this compound's unique structure, a carbocyclic 2'-deoxyguanosine analogue, offered inherent metabolic stability by replacing the oxygen atom in the ribose sugar ring with a carbon.[3] A critical design feature is the exocyclic double bond, which locks the carbocycle into a conformation that mimics the natural deoxyguanosine, allowing it to be efficiently recognized and utilized by the viral polymerase.[3] This structural ingenuity set the stage for a new class of anti-HBV agents with a high barrier to resistance.

Experimental Workflow: Initial Antiviral Screening

The decision to pursue this compound for HBV was grounded in its superior performance in in vitro screening assays compared to existing nucleoside analogues.

Caption: Workflow for in vitro screening to identify anti-HBV compounds.

Part 2: Chemical Synthesis of this compound

The synthesis of this compound is a complex challenge due to the intricate stereochemistry of its carbocyclic core. Several synthetic routes have been developed since its initial description.

Route 1: The Original Bristol-Myers Squibb Synthesis

The initial patented synthesis by Bristol-Myers Squibb started from sodium cyclopentadienyl.[3] This route involved a multi-step process to construct the functionalized cyclopentane ring, followed by the attachment of the guanine base.

Route 2: Synthesis from D-Ribose

A more recent and widely cited approach begins with the readily available and inexpensive starting material, D-ribose.[3][7][8] This strategy leverages the inherent stereochemistry of the sugar to establish the correct configuration of the final product. However, it requires a deoxygenation step to convert the ribose moiety into the carbocyclic DNA analogue structure.[3] The process involves the formation of a key allylic alcohol intermediate, which is then further elaborated to construct the final molecule.[7][8]

Caption: High-level overview of this compound synthesis from D-Ribose.

Part 3: Mechanism of Action - A Three-Pronged Attack

This compound exerts its antiviral effect by inhibiting the HBV DNA polymerase, a multifunctional enzyme essential for viral replication.[2] Like other nucleoside analogues, this compound must be activated intracellularly via phosphorylation to its triphosphate form, this compound-triphosphate (ETV-TP).[5][9] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP).[10]